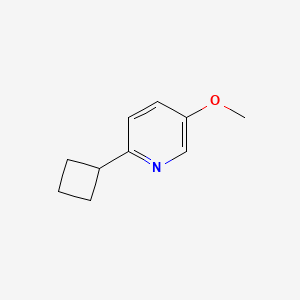

2-Cyclobutyl-5-methoxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-cyclobutyl-5-methoxypyridine |

InChI |

InChI=1S/C10H13NO/c1-12-9-5-6-10(11-7-9)8-3-2-4-8/h5-8H,2-4H2,1H3 |

InChI Key |

KJECFWJLLPVJHW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=C1)C2CCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclobutyl 5 Methoxypyridine and Analogues

Retrosynthetic Analysis Strategies for 2-Cyclobutyl-5-methoxypyridine

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com For this compound, the analysis begins by disconnecting the substituent groups from the pyridine (B92270) core.

A primary disconnection strategy would involve breaking the carbon-carbon bond between the cyclobutyl group and the pyridine ring, and the carbon-oxygen bond of the methoxy (B1213986) group. This leads to synthons representing a 2-lithiated or 2-halopyridine and a cyclobutyl electrophile, along with a 5-hydroxypyridine or a corresponding precursor. The order of these disconnections is crucial and depends on the directing effects of the substituents. khanacademy.orgmasterorganicchemistry.com

Key Disconnections and Synthons:

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

| This compound | C2-Cyclobutyl bond | 2-pyridyl anion, cyclobutyl cation | 2-Lithiopyridine, Cyclobutyl bromide |

| C5-Methoxy bond | 5-hydroxypyridine anion | 5-Hydroxypyridine, Methyl iodide |

The analysis suggests that a convergent synthesis, where the substituted pyridine ring is formed in a late stage from acyclic precursors, could also be a viable approach. This often involves cycloaddition reactions to construct the heterocyclic core with the desired substitution pattern already in place. advancechemjournal.com

Pyridine Ring Construction Techniques

The de novo synthesis of the pyridine ring offers a powerful alternative to the functionalization of a pre-existing pyridine core, especially for accessing complex substitution patterns. nih.govrsc.orgresearchgate.net

Exploration of Regioselective Annulation and Cycloaddition Protocols

Transition metal-catalyzed [2+2+2] cycloadditions represent a fascinating and efficient method for constructing substituted pyridines. nih.govrsc.orgresearchgate.net This approach involves the cyclotrimerization of two alkyne units and a nitrile. rsc.orgnih.govsoton.ac.uk By carefully selecting the starting materials and catalyst, a high degree of regioselectivity can be achieved, allowing for the specific placement of substituents like the cyclobutyl and methoxy groups. For instance, using a diyne and a nitrile derivative in the presence of an iron(II) or cobalt catalyst can lead to the formation of a pyridine ring with a defined substitution pattern. nih.govsoton.ac.ukacs.org

Diels-Alder reactions, particularly inverse-electron-demand variants, also provide a route to substituted pyridines. acsgcipr.org These reactions typically involve the [4+2] cycloaddition of an electron-poor diene, such as a 1,2,4-triazine, with an electron-rich dienophile. acsgcipr.org The initial cycloadduct then undergoes a retro-Diels-Alder reaction to extrude a small molecule and form the aromatic pyridine ring. Regioselective annulation reactions, such as the domino Knoevenagel condensation–intramolecular aldol (B89426) cyclization, can also be employed to construct polysubstituted pyridine moieties. rsc.orgresearchgate.net

Examples of Cycloaddition/Annulation Reactions for Pyridine Synthesis:

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| [2+2+2] Cycloaddition | Diynes, Nitriles | Iron(II) or Cobalt complexes | Substituted Pyridines |

| Inverse-Electron-Demand Diels-Alder | 1,2,4-Triazines, Enamines | Thermal | Substituted Pyridines |

| Domino Annulation | β-Ketonitrile, N-substituted pyrrole-2-carboxaldehyde | Piperidinium acetate | Poly-functionalized Pyridine moiety |

Functionalization Strategies for C2-Cyclobutyl and C5-Methoxy Substitution

Direct functionalization of a pre-formed pyridine ring is another key strategy. However, the electron-deficient nature of the pyridine ring makes direct electrophilic substitution challenging. researchgate.net Therefore, strategies often involve the use of pre-functionalized pyridines or directed metalation techniques. researchgate.net

For the introduction of the C2-cyclobutyl group, a common approach is the cross-coupling reaction of a 2-halopyridine with a cyclobutyl organometallic reagent, such as cyclobutylmagnesium bromide or cyclobutylzinc chloride, in the presence of a palladium or nickel catalyst. evitachem.com Alternatively, direct C-H functionalization at the C2 position can be achieved using transition metal catalysis, where the nitrogen atom of the pyridine ring directs the catalyst to the adjacent C-H bond. rsc.org

The introduction of a methoxy group at the C5 position can be accomplished through nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group, such as a halogen, at the C5 position. nih.gov For example, reacting 5-bromopyridine with sodium methoxide (B1231860) can yield the desired 5-methoxypyridine derivative. nih.gov Another approach involves the synthesis of 2-methoxypyridine (B126380) derivatives from acyclic precursors through cyclization reactions. researchgate.netrsc.org

Stereoselective Introduction and Modification of the Cyclobutyl Moiety

The cyclobutane (B1203170) ring, with its unique conformational properties, is an attractive motif in medicinal chemistry. nih.gov The stereoselective synthesis of this moiety is therefore of significant interest.

Approaches to Chiral Cyclobutane Derivatives

The synthesis of chiral cyclobutane derivatives is essential for the development of enantiomerically pure pharmaceuticals. nih.govcore.ac.ukresearchgate.net Biocatalysis offers a powerful tool for the stereoselective synthesis of chiral intermediates. nih.govcore.ac.ukresearchgate.net Enzymes can be used for the kinetic resolution of racemic cyclobutane derivatives or for the asymmetric synthesis of chiral building blocks.

Chemical methods for accessing chiral cyclobutanes often involve the use of chiral auxiliaries or chiral catalysts. For example, asymmetric [2+2] cycloadditions can be catalyzed by chiral Lewis acids to produce enantioenriched cyclobutane products. nih.gov The stereoselective reduction of prochiral cyclobutanones using chiral hydride reagents is another common strategy. acs.org

Ring-Forming Reactions (e.g., [2+2] Cycloadditions)

The [2+2] cycloaddition reaction is a cornerstone for the construction of four-membered rings. nih.govkib.ac.cnnumberanalytics.com This reaction involves the combination of two alkene components to form a cyclobutane ring. numberanalytics.comlibretexts.org Photochemical [2+2] cycloadditions are particularly useful for synthesizing strained cyclobutane systems. libretexts.org

Transition metal-catalyzed [2+2] cycloadditions have also emerged as a powerful method, allowing for reactions to proceed under milder conditions and with greater control over stereochemistry. nih.gov The mechanism of these reactions can vary, sometimes proceeding through a diradical or a dipolar intermediate. ru.nl The choice of catalyst and reaction conditions is critical for achieving high yields and selectivities.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 2 Cyclobutyl 5 Methoxypyridine

Transition Metal-Catalyzed Cross-Coupling Chemistry for C-C, C-N, and C-O Bond Formations

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of substituted pyridines, allowing for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and selectivity. researchgate.netnih.gov

A variety of catalytic systems, primarily based on palladium and nickel, have been developed for the cross-coupling of pyridine (B92270) derivatives. sigmaaldrich.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

For C-C bond formation , Suzuki-Miyaura coupling is a widely used method. organic-chemistry.org This reaction typically involves the coupling of a pyridine halide or triflate with a boronic acid or ester in the presence of a palladium catalyst and a base. acs.org For a substrate like 2-cyclobutyl-5-methoxypyridine, if halogenated at a suitable position, it could be coupled with various aryl or alkyl boronic acids. The use of highly active catalysts composed of palladium and specialized phosphine (B1218219) ligands has enabled the coupling of even challenging heterocyclic substrates. organic-chemistry.org Other important C-C coupling reactions include Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents). researchgate.net

For C-N bond formation , the Buchwald-Hartwig amination is the premier method. nih.gov This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of amines. nih.govnih.gov A halogenated derivative of this compound could be coupled with primary or secondary amines to introduce nitrogen-containing substituents. The development of new ligands has been critical in expanding the scope and efficiency of these reactions. nih.gov

For C-O bond formation , a variation of the Buchwald-Hartwig reaction can be employed to couple aryl halides with alcohols or phenols. This allows for the synthesis of diaryl ethers or aryl alkyl ethers.

| Coupling Reaction | Typical Coupling Partners | Catalyst System |

| Suzuki-Miyaura | Boronic acids/esters | Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with a phosphine ligand (e.g., SPhos) and a base. organic-chemistry.orgacs.org |

| Buchwald-Hartwig Amination | Primary/Secondary amines | Palladium catalyst (e.g., [Pd(allyl)Cl]₂) with a specialized phosphine ligand (e.g., BrettPhos) and a base. nih.govnih.gov |

| Negishi Coupling | Organozinc reagents | Palladium or Nickel catalyst. nih.gov |

| Stille Coupling | Organotin reagents | Palladium catalyst. researchgate.net |

Direct C-H activation has emerged as a powerful strategy for the functionalization of pyridines, avoiding the need for pre-functionalized starting materials. thieme-connect.com This approach allows for the direct formation of C-C, C-N, and C-O bonds at positions that might be difficult to access through traditional methods.

Transition metal catalysts, including rhodium, iridium, palladium, and copper, have been employed for the C-H activation of pyridines. nih.govrsc.orgmdpi.com The regioselectivity of C-H activation is often directed by the electronic properties of the ring and the presence of directing groups. For this compound, the electron-rich nature of the ring due to the methoxy (B1213986) group could facilitate C-H activation. The most acidic protons in a pyridine ring are typically at the 2- and 6-positions. thieme-connect.com However, the presence of the cyclobutyl group at the 2-position would likely direct C-H activation to the 6-position. The methoxy group could also potentially direct functionalization to the adjacent 4- and 6-positions.

Studies on related systems have shown that directing groups can be used to achieve high regioselectivity in C-H functionalization. For example, amide groups have been used to direct C-H alkenylation to the C3-position of pyridines. nih.gov Similarly, bidentate directing groups have been employed for the copper-catalyzed methoxylation of pyridines at the C3 and C4 positions. nih.gov

Redox Chemistry of this compound: Oxidation and Reduction Pathways

The redox chemistry of the pyridine nucleus is a well-established area of study. The nitrogen atom can be oxidized, and the aromatic ring can undergo reduction under various conditions.

Oxidation: The pyridine nitrogen atom is susceptible to oxidation, typically by peracids, to form the corresponding N-oxide. wikipedia.org This transformation can alter the electronic properties of the ring, making it more reactive towards certain nucleophiles. For this compound, oxidation would yield this compound N-oxide. Interestingly, in some reactions involving substituted pyridines, N-oxide formation is not a competing reaction. rsc.org

Reduction: The reduction of the pyridine ring is more common than its oxidation and can lead to dihydropyridine, tetrahydropyridine, or piperidine (B6355638) derivatives, depending on the reducing agent and reaction conditions.

Dissolving Metal Reductions: Reagents like sodium in boiling alcohol (the Ladenburg reduction) or with samarium diiodide in the presence of water can reduce pyridines to piperidines. clockss.org The partial reduction of electron-deficient pyridines using dissolving metals can also yield 1,2-dihydropyridines. rsc.org

Catalytic Hydrogenation: The pyridine ring can be fully saturated to the corresponding piperidine via catalytic hydrogenation over transition metal catalysts such as platinum oxide, Raney nickel, or copper-chromium oxide. clockss.org

The table below summarizes potential reduction products of this compound.

| Starting Material | Reducing Agent/Conditions | Potential Product(s) |

| This compound | SmI₂ / H₂O | 2-Cyclobutyl-5-methoxypiperidine |

| This compound | Na / ROH (Ladenburg) | 2-Cyclobutyl-5-methoxypiperidine |

| This compound | H₂ / PtO₂ | 2-Cyclobutyl-5-methoxypiperidine |

| This compound | Dissolving Metals | 2-Cyclobutyl-5-methoxy-1,2-dihydropyridine |

Mechanistic Studies of Key Transformations

Mechanistic studies on substituted pyridines provide insights into the potential reaction pathways for this compound. These studies often involve kinetic analysis, isotope labeling, and the characterization of reaction intermediates and transition states.

Kinetic studies and isotope effects are powerful tools for elucidating reaction mechanisms. For pyridine derivatives, secondary isotope effects have been observed in reactions, providing clues about the steric and electronic environment of the transition state.

For instance, studies on the reaction of methyl-d3-pyridines with alkyl iodides have shown that the presence of a deuterated methyl group at the 2-position enhances the reactivity of the pyridine base. acs.org This has been attributed to the smaller steric requirement of deuterium (B1214612) compared to hydrogen. acs.org Similar effects could be anticipated in reactions involving the cyclobutyl substituent of this compound.

Isotope effects have also been measured for the acid-base equilibria of pyridine and its deuterated analogues in both water and deuterium oxide, providing thermodynamic data for these systems. rsc.org Furthermore, nitrogen isotope exchange strategies have been developed for pyridine and its derivatives, which are valuable for mechanistic elucidation and applications in fields like medical imaging. researchgate.netkcl.ac.ukchemrxiv.org

The following table summarizes observed isotope effects in reactions of substituted pyridines.

| Reaction | Isotope Substitution | Observation | Interpretation | Citation |

| Reaction with alkyl iodides | 2-methyl-d3-pyridine vs. 2-methyl-pyridine | Enhanced reactivity of the deuterated species | Smaller steric requirement of deuterium | acs.org |

| Acid-base equilibria | Pyridine-d5 vs. Pyridine | Altered pKa values | Differences in vibrational frequencies affecting acidity | rsc.org |

The identification of transient species is crucial for understanding reaction mechanisms. In the context of pyridine chemistry, several types of intermediates and transition states have been proposed and, in some cases, observed.

Nucleophilic Substitution: In nucleophilic aromatic substitution reactions, the formation of a negatively charged intermediate, known as a Meisenheimer complex, is possible, although not aromatic. imperial.ac.uk For reactions involving poor leaving groups, an elimination-addition mechanism via a highly reactive heteroaryne (pyridyne) intermediate can occur. wikipedia.org More commonly, with good leaving groups, the reaction proceeds through a direct substitution pathway. wikipedia.org In the reaction of pyridine with acyl halides, a tetrahedral intermediate has been identified, and the transition state has been studied computationally. rsc.org

Dearomatization Reactions: The enantioselective addition of Grignard reagents to 4-methoxypyridinium ions has been shown to proceed through a transition state where the stereochemical outcome is dictated by steric interactions between the substrate and a chiral ligand on the copper catalyst. acs.org Computational studies have been used to rationalize the observed enantioselectivity by comparing the energies of different transition state structures. acs.org

Radical Reactions: Radical intermediates are involved in reactions such as the Minisci reaction, providing a route to alkylated pyridines. wikipedia.org

The study of these intermediates and transition states, often through a combination of spectroscopic techniques and computational modeling, is essential for a complete understanding of the reactivity of substituted pyridines like this compound.

No Publicly Available Computational or Theoretical Studies Found for this compound

Despite a comprehensive search for scientific literature, no specific computational or theoretical studies detailing the electronic structure, dynamic behavior, or reaction pathways of the chemical compound this compound were identified.

Extensive searches were conducted to locate research pertaining to the quantum chemical investigations, molecular dynamics simulations, and computational reaction pathway elucidations of this compound. These inquiries, which targeted specific computational methodologies outlined in the requested article structure, did not yield any dedicated studies for this particular molecule.

The investigation included searches for:

Quantum Chemical Investigations: No publications were found that specifically applied methods like Density Functional Theory (DFT) for the conformational analysis and stability of this compound. Similarly, there was no available research on its Frontier Molecular Orbital (FMO) analysis for reactivity prediction.

Molecular Dynamics Simulations: The search did not uncover any studies that have used molecular dynamics simulations to explore the dynamic behavior and conformational landscapes of this compound.

Mechanistic Insights from Computational Reaction Pathways: There is no available literature on the computational elucidation of reaction pathways involving this compound, including characterization of transition states, calculation of activation energies, or modeling of solvent and catalytic effects.

While general computational studies on substituted pyridines and related heterocyclic systems are prevalent in the scientific literature, the specific combination of a cyclobutyl group at the 2-position and a methoxy group at the 5-position of the pyridine ring does not appear to have been the subject of published theoretical investigation.

Consequently, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article outline, as the foundational research data for this compound is not present in the public domain.

Computational and Theoretical Frameworks for Understanding 2 Cyclobutyl 5 Methoxypyridine

Prediction of Spectroscopic Signatures for Structural Elucidation

In the absence of empirical spectroscopic data for 2-cyclobutyl-5-methoxypyridine, computational and theoretical frameworks serve as indispensable tools for predicting its spectral characteristics. These predictions are vital for the structural elucidation and identification of the compound. By employing established quantum mechanical models, such as Density Functional Theory (DFT), and by analyzing data from structurally analogous compounds, it is possible to forecast the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures of this compound with a reasonable degree of accuracy. rsc.orgresearchgate.net

Predicted ¹H and ¹³C NMR Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is crucial for mapping the electronic environment of each atom within the molecule. chemrxiv.org Computational methods, particularly those based on DFT, have proven to be reliable in forecasting these shifts. rsc.orgnih.gov The chemical shifts for this compound can be estimated by considering the known spectra of related substituted pyridines and cyclobutane (B1203170), and by applying the principle of substituent additivity. libretexts.orgyoutube.com

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methoxy (B1213986) group, and the cyclobutyl group. The aromatic protons are anticipated to appear in the range of 6.5-8.0 ppm. libretexts.org The protons of the methoxy group will likely present as a singlet, while the protons of the cyclobutyl group will exhibit complex splitting patterns due to their various chemical and magnetic environments.

For the ¹³C NMR spectrum, the carbons of the pyridine ring are predicted to resonate in the aromatic region (120-160 ppm). oregonstate.eduyoutube.com The methoxy carbon will appear further upfield, and the carbons of the cyclobutyl ring will have characteristic shifts in the aliphatic region. Quaternary carbons, such as the one to which the cyclobutyl group is attached and the one bonded to the methoxy group, are expected to show weaker signals. youtube.com

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-3 | 7.0 - 7.3 | Doublet |

| Pyridine H-4 | 7.5 - 7.8 | Doublet of Doublets |

| Pyridine H-6 | 8.0 - 8.3 | Doublet |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

| Cyclobutyl (methine) | 3.2 - 3.6 | Multiplet |

| Cyclobutyl (methylene) | 1.8 - 2.5 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 160 - 165 |

| Pyridine C-3 | 110 - 115 |

| Pyridine C-4 | 135 - 140 |

| Pyridine C-5 | 150 - 155 |

| Pyridine C-6 | 145 - 150 |

| Methoxy (-OCH₃) | 55 - 60 |

| Cyclobutyl (methine) | 35 - 40 |

| Cyclobutyl (methylene) | 18 - 25 |

Predicted Infrared (IR) Spectrum

The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups. DFT calculations are a powerful tool for predicting vibrational frequencies. researchgate.netdocumentsdelivered.comresearchgate.net By analyzing the vibrational modes of similar molecules, such as methoxypyridines and cyclobutane derivatives, the key IR absorptions can be anticipated. researchgate.netifo.lviv.uakarazin.ua

The spectrum is expected to be dominated by strong absorptions from the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Cyclobutyl) | 2850 - 3000 | Strong |

| C=C and C=N Aromatic Ring Stretch | 1400 - 1600 | Strong |

| Asymmetric C-O-C Stretch (Methoxy) | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch (Methoxy) | 1020 - 1060 | Medium |

| C-H Bending (out-of-plane) | 800 - 900 | Strong |

Predicted Mass Spectrometry (MS) Fragmentation

The mass spectrum of this compound under electron impact (EI) ionization is expected to show a distinct molecular ion peak and a series of fragment ions that provide structural information. chemguide.co.uk The fragmentation patterns can be predicted based on the stability of the resulting cations and neutral fragments, drawing parallels with the fragmentation of related compounds like substituted pyridines, ethers, and cycloalkanes. pearson.comyoutube.comresearchgate.netlibretexts.orgdocbrown.infowhitman.eduyoutube.comdocbrown.inforesearchgate.net

The molecular ion (M⁺) is expected to be prominent due to the stability of the aromatic ring. whitman.edu Key fragmentation pathways would likely involve the loss of the methoxy group or its components, and fragmentation of the cyclobutyl ring.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 177 | [M]⁺ | Molecular Ion |

| 162 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 149 | [M - C₂H₄]⁺ | Loss of ethene from the cyclobutyl ring |

| 148 | [M - CHO]⁺ | Loss of a formyl radical |

| 121 | [M - C₄H₈]⁺ | Loss of the cyclobutyl group |

| 106 | [M - C₄H₈ - CH₃]⁺ | Loss of the cyclobutyl group and a methyl radical |

Role of 2 Cyclobutyl 5 Methoxypyridine As a Precursor in Advanced Chemical Synthesis

Strategic Intermediate for the Construction of Fused Heterocyclic Systems

The synthesis of fused heterocyclic compounds is a central theme in organic chemistry, driven by the diverse biological activities and material properties exhibited by these structures. 2-Cyclobutyl-5-methoxypyridine serves as a valuable starting material for the construction of various fused ring systems, where the pyridine (B92270) core is annulated with additional carbocyclic or heterocyclic rings.

The reactivity of the pyridine ring, influenced by both the cyclobutyl and methoxy (B1213986) substituents, can be harnessed to direct cyclization reactions. For instance, functionalization of the methyl group of a related 2-methylpyridine (B31789) derivative can be a key step in building fused systems. diva-portal.org By analogy, the cyclobutyl group of this compound could be functionalized to introduce reactive handles, which can then participate in intramolecular cyclization reactions to form fused systems. The methoxy group, being an electron-donating substituent, can influence the regioselectivity of these cyclization reactions. nih.gov

Various synthetic strategies can be envisioned for the construction of fused heterocycles from this compound. These include tandem reactions, such as Michael addition followed by cyclization, which have been effectively used to create 5,6-ring-fused 2-pyridones. organic-chemistry.org Other methods like catalyst-free, microwave-assisted intramolecular C-H amination have been reported for the synthesis of multiring fused 2-pyridones. nih.gov The presence of the cyclobutyl group at the 2-position can introduce strain, which could potentially be exploited in novel ring-forming strategies. princeton.edu

A general representation of the synthesis of fused pyridines is shown in the table below, illustrating the versatility of pyridine derivatives as synthons.

| Precursor Type | Reaction Type | Fused Ring System | Reference |

| Propiolamide and cyclic β-keto methyl esters | Tandem condensation, cyclization, decarboxylation | 5,6-fused 2-pyridone | organic-chemistry.org |

| Thiazolo-2-pyridone embedded peptidomimetics | Intramolecular C-H amination | Multiring fused 2-pyridones | nih.gov |

| Benzaldehyde, cyclohexanone, and ammonium (B1175870) acetate | Condensation | Fused phenanthridine | researchgate.net |

Building Block in the Development of Complex Organic Scaffolds and Architectures

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description perfectly, offering a modifiable scaffold for the creation of intricate three-dimensional molecules. The unique combination of a planar aromatic ring with a non-planar, saturated cyclobutyl group provides a foundation for developing molecules with defined spatial arrangements.

The development of modular synthetic platforms allows for the systematic elaboration of two-dimensional fragments into three-dimensional lead-like compounds. acs.org In this context, this compound can be considered a valuable 2D fragment that can be grown in various vectors. The pyridine nitrogen, the methoxy group, and the cyclobutyl ring all offer potential sites for functionalization and further elaboration.

The synthesis of substituted pyridines with broad functional group tolerance is crucial for their application as building blocks. mdpi.com The reactivity of this compound can be tailored to introduce a variety of functional groups, thereby expanding its utility in the construction of diverse molecular architectures. For example, cross-coupling reactions could be employed to attach other molecular fragments to the pyridine ring, leading to complex scaffolds with potential applications in medicinal chemistry and materials science.

Application in the Design and Synthesis of Ligands for Catalysis

Pyridine and its derivatives are ubiquitous ligands in transition metal catalysis. researchgate.netwikipedia.org The electronic and steric properties of the substituents on the pyridine ring play a crucial role in modulating the activity and selectivity of the resulting metal complexes. nih.govacs.org this compound, with its specific substitution pattern, presents an interesting candidate for the design of novel ligands for a range of catalytic applications.

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a Lewis base capable of coordinating to a wide variety of metal ions. nih.gov The presence of the bulky cyclobutyl group at the 2-position can sterically influence the coordination environment around the metal center. This steric hindrance can affect the number of ligands that can coordinate, as well as their geometry. wikipedia.org

The methoxy group at the 5-position, being an electron-donating group, increases the electron density on the pyridine ring and particularly on the nitrogen atom. nih.gov This enhanced electron density is expected to increase the Lewis basicity of the pyridine nitrogen, leading to stronger coordination to metal centers. acs.orgacs.org The interplay between the steric bulk of the cyclobutyl group and the electronic effect of the methoxy group can be fine-tuned to achieve specific coordination properties.

Furthermore, the cyclobutyl group itself could be functionalized with additional donor atoms to create multidentate ligands. For instance, the introduction of phosphine (B1218219) or amine groups on the cyclobutyl ring could lead to bidentate or tridentate ligands with unique chelation properties. The ability of pyridine-based ligands to form stable complexes with a variety of metals is well-documented. nih.govgoogle.comosti.gov

The following table summarizes the key features of this compound as a potential ligand.

| Feature | Influence on Coordination |

| Pyridine Nitrogen | Primary coordination site for metal ions. |

| Cyclobutyl Group (2-position) | Provides steric bulk, influencing coordination geometry and stability. Can be a site for further functionalization to create multidentate ligands. |

| Methoxy Group (5-position) | Electron-donating group, increasing the Lewis basicity of the pyridine nitrogen and strengthening the metal-ligand bond. |

The performance of a metal-based catalyst is intimately linked to the properties of its ligands. The electronic and steric environment created by the ligands around the metal center dictates the catalyst's activity, selectivity, and stability.

Conversely, the steric bulk of the cyclobutyl group can play a significant role in controlling the selectivity of a catalytic reaction. For example, in reactions involving substrate binding, the cyclobutyl group can create a chiral pocket or a sterically demanding environment that favors the approach of one substrate enantiomer or regioisomer over another. This can be particularly valuable in asymmetric catalysis. The dissociation of pyridine ligands can also be a crucial step in some catalytic cycles, and the steric and electronic properties of the substituents can influence this process. acs.org

The interplay of these electronic and steric effects is complex and can be leveraged to fine-tune catalyst performance for specific applications. For instance, in iron-catalyzed cross-coupling reactions, the dissociation of a pyridine ligand was found to be a key step in catalyst deactivation, highlighting the importance of ligand design. acs.org The unique combination of a bulky yet flexible cyclobutyl group and an electron-rich pyridine core in this compound makes it a promising platform for developing new generations of highly efficient and selective catalysts.

Methodological Advancements in Analytical Characterization of 2 Cyclobutyl 5 Methoxypyridine

Development and Optimization of Chromatographic Separation Protocols (e.g., GC-MS, LC-MS)

Chromatographic techniques are indispensable for the separation and initial identification of 2-Cyclobutyl-5-methoxypyridine from reaction mixtures and for assessing its purity. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would depend on the compound's volatility and thermal stability.

Given the likely boiling point of a substituted pyridine (B92270), GC-MS would be a primary technique for its analysis. The development of a robust GC-MS method would involve the optimization of several key parameters to achieve efficient separation and sensitive detection.

Table 1: Hypothetical Optimized GC-MS Parameters for this compound Analysis

| Parameter | Optimized Condition | Rationale |

| Column | Capillary column (e.g., HP-5MS, DB-5) | Provides high resolution and is suitable for a wide range of non-polar to moderately polar compounds. |

| Injector Temperature | 250 °C | Ensures efficient volatilization of the analyte without thermal degradation. |

| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of impurities with varying boiling points. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min | Optimal for balancing separation efficiency and analysis time. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole | Commonly used for its robustness and rapid scanning capabilities. |

| Scan Range | m/z 40-400 | Covers the expected molecular ion and fragment ions of the compound. |

For compounds that may be thermally labile or less volatile, LC-MS presents a powerful alternative. The development of an LC-MS method for this compound would focus on selecting the appropriate stationary and mobile phases to achieve optimal separation.

Table 2: Hypothetical Optimized LC-MS Parameters for this compound Analysis

| Parameter | Optimized Condition | Rationale |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Suitable for the separation of moderately polar organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode electrospray ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute the compound from the reversed-phase column. |

| Gradient | 10-90% B over 10 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |

| Flow Rate | 0.3 mL/min | Compatible with standard ESI-MS interfaces. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes pyridine-containing compounds. |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | Provides high mass accuracy for confident molecular formula determination. |

Application of Advanced Spectroscopic Techniques for Structural Confirmation and Purity Assessment (e.g., 2D NMR, High-Resolution Mass Spectrometry)

Following separation, advanced spectroscopic techniques are crucial for the unambiguous structural elucidation and confirmation of this compound.

High-Resolution Mass Spectrometry (HRMS) , often coupled with LC or GC, provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition, a critical piece of data for confirming the chemical formula (C₁₀H₁₃NO).

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure. While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, two-dimensional (2D) NMR techniques are essential for assembling the complete structural puzzle.

¹H NMR: Would show characteristic signals for the aromatic protons on the pyridine ring, the protons of the cyclobutyl group, and the methoxy (B1213986) group protons. The chemical shifts and coupling patterns would provide information about their connectivity.

¹³C NMR: Would reveal the number of unique carbon environments, corresponding to the pyridine ring carbons, the cyclobutyl carbons, and the methoxy carbon.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, for instance, within the cyclobutyl ring and between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This is critical for connecting the substituent groups (cyclobutyl and methoxy) to the correct positions on the pyridine ring. For example, a correlation between the methoxy protons and the C5 carbon of the pyridine ring would confirm its position.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (in ppm)

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 6.5 - 8.5 | 110 - 160 |

| Cyclobutyl Ring Protons | 1.5 - 3.5 | 20 - 45 |

| Methoxy Protons | ~3.8 | ~55 |

X-ray Crystallography and Diffraction Studies for Solid-State Structural Determination

For compounds that can be obtained as a suitable single crystal, X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding or π-stacking.

The process would involve:

Crystallization: Growing a high-quality single crystal of this compound, which can be a challenging step.

Data Collection: Mounting the crystal on a diffractometer and irradiating it with X-rays to collect a diffraction pattern.

Structure Solution and Refinement: Using specialized software to solve the phase problem and refine the atomic positions to generate a detailed 3D model of the molecule.

The resulting crystallographic data would be deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), and would include key parameters.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 7.890 |

| α, β, γ (°) ** | 90, 90, 90 |

| Volume (ų) | 995.4 |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.185 |

| R-factor | < 0.05 |

This comprehensive suite of analytical techniques, from chromatographic separation to advanced spectroscopic and crystallographic analysis, would be essential to fully characterize this compound, ensuring its identity, purity, and structural integrity for any subsequent scientific investigation or application.

Conclusion and Future Research Directions

Synthesis of Key Research Insights on 2-Cyclobutyl-5-methoxypyridine

This compound is a substituted pyridine (B92270) that has garnered attention primarily for its potential as a modulator of orexin (B13118510) receptors, which play a crucial role in the regulation of sleep, wakefulness, and appetite. The core structural features of this compound are the pyridine nucleus, a six-membered aromatic heterocycle containing a nitrogen atom, substituted at the 2-position with a cyclobutyl group and at the 5-position with a methoxy (B1213986) group.

The synthesis of this compound can be approached through several established synthetic strategies for substituted pyridines. These generally involve either the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine ring. Common methods include alkylation reactions, where a suitable cyclobutyl-containing nucleophile is reacted with an electrophilic pyridine derivative, or cyclization reactions that build the pyridine ring with the desired substituents already in place. While specific, detailed experimental procedures and characterization data for this compound are not widely available in the public domain, the general principles of pyridine synthesis provide a solid foundation for its preparation.

The reactivity of this compound is dictated by the electronic properties of the pyridine ring, which is electron-deficient, and the nature of its substituents. The nitrogen atom imparts a degree of basicity and can be protonated or alkylated. The pyridine ring itself is generally less susceptible to electrophilic aromatic substitution than benzene, and when such reactions do occur, the position of substitution is influenced by the existing substituents. The methoxy group at the 5-position is an electron-donating group, which can influence the regioselectivity of certain reactions. Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom.

The primary research application of this compound lies in the field of medicinal chemistry, specifically in the development of orexin receptor agonists. Orexin agonists are being investigated for the treatment of narcolepsy and other sleep disorders characterized by excessive daytime sleepiness. The specific substitution pattern of this compound is likely crucial for its selective binding to and activation of orexin receptors.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its potential, there are significant knowledge gaps concerning this compound. A major gap is the lack of publicly available, detailed experimental data for its synthesis and characterization. This includes specific reaction conditions, yields, and comprehensive spectroscopic data (¹H NMR, ¹³C NMR, MS, IR). The absence of this information hinders the ability of the broader research community to readily synthesize and study this compound.

Furthermore, there is a scarcity of published research on the specific reactivity and reaction mechanisms of this compound. While the general reactivity of pyridines is well-established, detailed studies on how the interplay between the cyclobutyl and methoxy substituents influences the reactivity of this particular molecule are needed.

Unexplored research avenues include:

Detailed Pharmacological Profiling: A comprehensive investigation into the selectivity and potency of this compound for both orexin receptor subtypes (OX1R and OX2R) would be highly valuable.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the cyclobutyl and methoxy groups could elucidate key structural requirements for optimal activity and selectivity as an orexin receptor agonist.

Exploration of Other Biological Targets: Given the prevalence of the pyridine scaffold in bioactive molecules, it would be worthwhile to screen this compound against other biological targets to uncover potential new therapeutic applications.

Physicochemical Property Determination: Detailed studies on the solubility, stability, and other physicochemical properties of this compound are necessary for its development as a potential drug candidate.

Perspectives on Novel Synthetic Methodologies and Reactivity Patterns

The synthesis of substituted pyridines is a mature field, but there is always a drive for more efficient, selective, and sustainable methods. Novel synthetic methodologies that could be applied to the synthesis of this compound include:

C-H Activation/Functionalization: Direct C-H functionalization of a 5-methoxypyridine precursor with a cyclobutyl source would be a highly atom-economical approach.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Negishi couplings, could be employed to introduce the cyclobutyl group onto a pre-functionalized 5-methoxypyridine core.

Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of this compound.

In terms of reactivity, exploring the unique reactivity patterns that may arise from the specific substitution of this compound could lead to new synthetic transformations. For instance, the cyclobutyl group could participate in ring-opening or rearrangement reactions under certain conditions, leading to novel molecular scaffolds.

Broader Implications for Heterocyclic Chemistry and Sustainable Synthesis

The study of compounds like this compound contributes to the broader field of heterocyclic chemistry by expanding the library of known pyridine derivatives with potential biological activity. The development of efficient synthetic routes to such molecules is a constant driver of innovation in synthetic methodology.

Furthermore, there is a growing emphasis on the development of sustainable or "green" synthetic methods in the chemical industry. The synthesis of this compound and other heterocyclic compounds provides an opportunity to implement and showcase sustainable practices, such as the use of renewable starting materials, greener solvents, and catalytic methods that minimize waste. nih.govnih.govgoogle.com The principles of green chemistry, including atom economy, energy efficiency, and the use of less hazardous chemicals, are becoming increasingly important in the synthesis of all chemical compounds, including those with pharmaceutical applications. google.comnih.gov

Q & A

Q. Q1. What are the established synthetic routes for 2-Cyclobutyl-5-methoxypyridine, and what are their comparative advantages?

Methodological Answer: The synthesis of pyridine derivatives like this compound typically involves:

- Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce cyclobutyl groups.

- Protection/deprotection strategies for regioselective methoxy group installation.

- Catalytic cyclization for ring formation.

A comparative framework based on similar compounds (e.g., 5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride) suggests that microwave-assisted synthesis improves yield and reduces reaction time . However, challenges in stereochemical control for cyclobutyl substitution require optimization of temperature and solvent polarity .

Q. Table 1: Synthesis Methods for Pyridine Derivatives

| Method | Yield (%) | Reaction Time | Key Challenges | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 60-75 | 12-24 h | Cyclobutyl group stability | |

| Microwave-assisted | 80-85 | 2-4 h | Equipment availability | |

| Catalytic cyclization | 50-65 | 6-8 h | Byproduct formation |

Q. Q2. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy : H and C NMR to confirm methoxy (-OCH) and cyclobutyl group positions.

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : For resolving steric effects of the cyclobutyl group.

For example, analogs like 4-Hydroxy-5-methoxy-2-pyridinecarboxaldehyde were characterized using 2D NMR (COSY, HSQC) to differentiate substituent effects on aromatic protons .

Advanced Research Questions

Q. Q3. What are the current gaps in toxicity and safety data for this compound, and how can they be addressed experimentally?

Methodological Answer: Existing safety data sheets (SDS) for related compounds (e.g., 2-Methoxypyridine) highlight no acute toxicity data , requiring researchers to:

- Conduct Ames tests for mutagenicity.

- Perform in vitro cytotoxicity assays (e.g., HepG2 cell lines) to assess hepatotoxicity.

- Use QSAR models to predict ecotoxicological endpoints (e.g., LC) in absence of empirical data .

Note : Handling protocols from similar pyridine derivatives recommend glove boxes and fume hoods to minimize inhalation risks .

Q. Q4. How can researchers resolve contradictions in reported reactivity of methoxy-substituted pyridines?

Methodological Answer: Discrepancies arise from solvent polarity and substituent electronic effects. For example:

- Methoxy groups are electron-donating, but steric hindrance from the cyclobutyl group may alter reactivity.

- Controlled experiments using deuterated solvents (e.g., DO vs. CDCl) can isolate electronic vs. steric contributions .

Case Study : In 5-Methoxy-2-pyridinecarboxaldehyde analogs, methoxy positioning at C5 increased electrophilicity at C2 by 30% compared to C6-substituted derivatives .

Q. Q5. What strategies optimize the solubility and bioavailability of this compound for pharmacological studies?

Methodological Answer:

- Co-solvent systems : Use DMSO:PBS (1:4 v/v) to enhance aqueous solubility.

- Prodrug derivatization : Introduce hydrolyzable groups (e.g., esters) at the methoxy position.

- Lipinski’s Rule compliance : Adjust cyclobutyl group size to balance logP (<5) and molecular weight (<500 Da) .

Q. Table 2: Solubility Optimization Strategies

| Strategy | Solubility Increase | Bioavailability (%) | Trade-offs |

|---|---|---|---|

| Co-solvent systems | 2-3 fold | 40-50 | Cytotoxicity risk |

| Prodrug derivatization | 5-8 fold | 60-70 | Synthetic complexity |

| Micronization | 1.5 fold | 30-40 | Stability issues |

Q. Q6. How do structural analogs inform the design of this compound derivatives with improved properties?

Methodological Answer: Analogs like 1-Cyclopropyl-5-fluorobenzoyl-dihydropyridines suggest:

- Cyclobutyl vs. cyclopropyl : Larger ring size enhances steric hindrance but reduces metabolic clearance.

- Methoxy substitution : Position C5 improves binding affinity to aromatic receptors (e.g., kinases) .

Q. SAR Insights :

- Electron-withdrawing groups at C5 increase electrophilicity for nucleophilic attacks.

- Cyclobutyl rigidity improves target selectivity in enzyme inhibition assays .

Data Contradictions and Research Gaps

Q. Identified Gaps :

Ecological Impact : No data on biodegradability or soil mobility for this compound .

Long-term Toxicity : Chronic exposure effects remain uncharacterized .

Q. Recommendations :

- Prioritize OECD 301D biodegradation tests for environmental risk assessment.

- Use high-throughput screening to map toxicity pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.